Lipophilicity Advantage over Morpholine Analog: Fine-Tuning LogP for CNS or Cellular Permeability
The target compound's calculated partition coefficient (XLogP3 = 0.5) is significantly higher than that of its morpholine analog, (3-amino-1H-pyrazol-5-yl)(morpholino)methanone (XLogP3 = -0.7). This 1.2 log unit difference represents a >10-fold higher predicted lipophilicity. While not a direct potency metric, a LogP closer to the ideal range for CNS drugs (1-3) or oral absorption (0-5) suggests superior baseline membrane permeability characteristics, making the piperidine analog a more attractive starting point for programs requiring cellular penetration. This comparison is derived from computed properties in PubChem [1].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | (3-Amino-1H-pyrazol-5-yl)(morpholino)methanone (CAS 1346943-94-9): XLogP3 = -0.7 |
| Quantified Difference | ΔXLogP3 = +1.2 (Target is >10x more lipophilic) |
| Conditions | Computed by XLogP3 algorithm; data retrieved from PubChem. |
Why This Matters
This <1.2 log unit shift can dramatically affect a lead compound's ability to cross cell membranes or the blood-brain barrier, making the piperidine variant a preferred procurement choice for projects targeting intracellular or CNS-located targets.
- [1] PubChem. (2026). XLogP3 data for CID 50896558 (piperidine) and CID 53437164 (morpholine). National Library of Medicine. View Source
